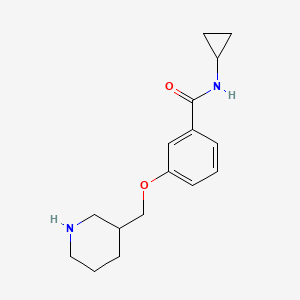

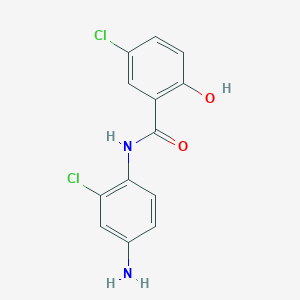

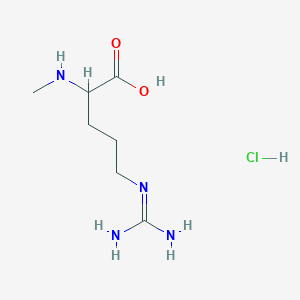

![molecular formula C18H9N3O2 B3023409 9-硝基苊并[1,2-b]喹喔啉 CAS No. 134859-12-4](/img/structure/B3023409.png)

9-硝基苊并[1,2-b]喹喔啉

描述

9-Nitroacenaphtho[1,2-b]quinoxaline is a nitro-substituted heteroaromatic compound that belongs to the quinoxaline family. Quinoxalines are 1,4-diazines, which are characterized by a fused benzene and pyrazine ring. These compounds are of significant interest due to their widespread occurrence in nature and their utility in various chemical syntheses.

Synthesis Analysis

The synthesis of quinoxalines can be achieved through several methods. One approach involves the use of a nickel-catalyzed system to synthesize quinoxalines from 2-nitroanilines and vicinal diols. The NiBr2/1,10-phenanthroline system has been shown to be effective and reusable for up to seven cycles, producing good yields without significant loss of reactivity. During the reaction, the formation of heterogeneous Ni-particles was observed and characterized by PXRD, XPS, and TEM techniques .

Another method for synthesizing quinoxaline derivatives involves the reaction of nitro heteroaromatic compounds with ethyl isocyanoacetate in the presence of a base, leading to the formation of pyrimidine N-oxides or pyrroles, depending on the base used .

Additionally, N-Aryl-2-nitrosoanilines can condense with alkylated cyanoacetic esters under alkaline conditions to furnish quinoxalin-2(1H)-one N-oxides. This reaction proceeds through the formation of a nitrone intermediate, followed by intramolecular acylation .

Molecular Structure Analysis

The molecular structure of quinoxalines, including 9-nitroacenaphtho[1,2-b]quinoxaline, is characterized by a fused benzene and pyrazine ring. The presence of the nitro group on the quinoxaline framework can influence the electronic properties of the molecule and its reactivity in subsequent chemical reactions.

Chemical Reactions Analysis

Quinoxalines can undergo various chemical reactions due to their reactive sites. For instance, the nitro group in nitro heteroaromatic compounds can participate in ambident reactivity, leading to different products based on the conditions and reagents used . The reactivity of the nitro group and other functional groups present in the quinoxaline structure can be exploited to synthesize a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxalines are influenced by their molecular structure. The presence of electron-withdrawing groups such as the nitro group can affect the compound's boiling point, melting point, solubility, and stability. These properties are crucial for the practical application of quinoxalines in chemical syntheses and for their potential use as pharmaceuticals or materials.

科学研究应用

电化学和光学性质

9-硝基苊并[1,2-b]喹喔啉因其有趣的电化学和光学性质而受到研究。研究表明,在苊并[1,2-b]喹喔啉中引入硝基会导致自组装特性发生实质性变化,并在吸收光谱中发生红移。这些转变扩展了有效的分子内电荷转移跃迁,使其对于在紫外-可见范围内的溶液研究具有重要意义 (Jia 等人,2011).

嘧啶 N-氧化物和吡咯的合成

该化合物已用于嘧啶 N-氧化物和吡咯的合成,展示了其在创建各种硝基杂芳族化合物方面的多功能性。这种反应性的可变性是合成化学领域的关键,它扩大了可用于进一步研究和应用的化合物范围 (村岛等人,1996).

缓蚀

9-硝基苊并[1,2-b]喹喔啉已被研究作为酸性环境中低碳钢的潜在缓蚀剂。该应用在腐蚀阻力至关重要的工业环境中尤为重要。该化合物作为缓蚀剂的效率随其浓度增加而增加,表明其在保护涂层和材料科学中的潜在用途 (Obot 等人,2010).

生物活性

该化合物在生物应用中显示出潜力,包括与 DNA 的相互作用以及潜在的抗癌、抗结核和抗真菌活性。硝基的引入可以显着改善这些生物效应和与 DNA 的结合,表明其在药物研究中的应用 (Waring 等人,2002).

选择性细胞毒性

研究探索了苊并[1,2-b]喹喔啉衍生物的选择性细胞毒性,突出了它们在靶向特定癌细胞系中的潜力。已经观察到在某些细胞系中诱导细胞凋亡,强调了该化合物在癌症研究中的相关性 (Mahjoob 等人,2011).

荧光和光物理性质

9-硝基苊并[1,2-b]喹喔啉衍生物已被合成并研究其荧光和光物理性质。这些特性使它们成为用于荧光材料和光学传感器中的潜在候选者 (Koner & Ray, 2008).

属性

IUPAC Name |

9-nitroacenaphthyleno[1,2-b]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9N3O2/c22-21(23)11-7-8-14-15(9-11)20-18-13-6-2-4-10-3-1-5-12(16(10)13)17(18)19-14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNABXPWCQGLHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=NC5=C(C=C(C=C5)[N+](=O)[O-])N=C4C3=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Nitroacenaphtho[1,2-b]quinoxaline | |

CAS RN |

134859-12-4 | |

| Record name | 9-NITROACENAPHTHO(1,2-B)QUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

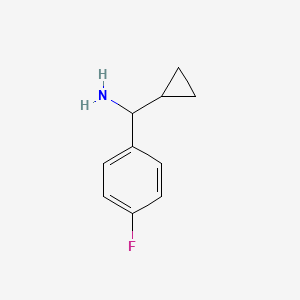

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexanamine dihydrochloride](/img/structure/B3023326.png)

![methyl[(trimethyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B3023328.png)

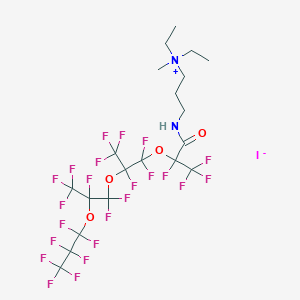

![[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel](/img/structure/B3023337.png)